3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine
Description
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine |
InChI |
InChI=1S/C10H20N2/c1-10(2,3)12-5-7-4-8(6-12)9(7)11/h7-9H,4-6,11H2,1-3H3 |
InChI Key |
KOBBIZUHSYCCIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC2CC(C1)C2N |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization of Linear Precursors
A common method involves cyclizing linear amines or ketones under basic or acidic conditions. For example, 3-oxocyclobutane-1-carboxylic acid derivatives can undergo deprotonation followed by intramolecular nucleophilic attack to form the bicyclic structure. In one protocol, n-BuLi in THF at -78°C induces cyclization of a ketone precursor, yielding the bicyclo[3.1.1]heptane core in 65–72% yield.
Transition-Metal-Mediated Ring Closing
Palladium-catalyzed reactions enable selective ring formation. A patent describes using Pd(OAc)₂ with NaBH₄ in ethanol/water to reduce nitro intermediates while facilitating cyclization. This method achieves moderate yields (50–60%) but offers superior stereocontrol compared to traditional cyclization.
Introduction of the Tert-Butyl Group at Position 3
The tert-butyl moiety is introduced via alkylation or Boc protection/deprotection strategies.
Direct Alkylation of the Azabicyclo Nitrogen
Treating the free amine (3-azabicyclo[3.1.1]heptane) with tert-butyl bromide in the presence of K₂CO₃ or NaH in DMF at 60°C yields the tert-butyl-substituted product. However, this method suffers from low regioselectivity (<40%) due to competing N-6 alkylation.
Boc Protection/Deprotection
A more reliable approach involves synthesizing tert-butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate (CAS 1363382-46-0) as an intermediate. The bicyclic amine reacts with di-tert-butyl dicarbonate (Boc₂O) and DMAP in THF, achieving 85–90% conversion. Subsequent acidic hydrolysis (HCl in dioxane) removes the Boc group, furnishing the free amine at position 6 while retaining the tert-butyl group at position 3.
Installation of Amine Functionality at Position 6
Position-selective amination is achieved through reductive amination or Gabriel synthesis .
Reductive Amination of Ketone Intermediates
A ketone precursor at position 6 is treated with NH₄OAc and NaBH₃CN in methanol, yielding the amine after 12 hours at room temperature. This method provides 70–75% yield but requires careful pH control to avoid over-reduction.
Gabriel Synthesis
Reacting a brominated bicyclo intermediate with phthalimide potassium salt in DMF at 100°C followed by hydrazine hydrolysis installs the amine group. This approach achieves higher regioselectivity (>90%) but involves multi-step purification.
Deprotection and Final Product Isolation
Final deprotection steps vary by strategy:
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc removal | 4M HCl/dioxane, 25°C, 2h | 88 | 97 |
| Phthalimide hydrolysis | Hydrazine hydrate, EtOH, reflux | 82 | 95 |
Post-deprotection, the product is purified via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from hot ethanol.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Catalytic Enhancements
Switching from Pd(OAc)₂ to Pd/C in hydrogenation steps reduces metal leaching and improves yields by 12–15%.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Reaction Challenges :
- Steric hindrance from the tert-butyl group may slow reaction kinetics, requiring optimized catalysts (e.g., Pd-based systems) or elevated temperatures .
- Purification of tert-butyl derivatives often involves reduced-pressure distillation or chromatography due to higher boiling points .
Physicochemical Properties
Notes:
Biological Activity
3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine is a bicyclic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound has a molecular formula of C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol. It exhibits interactions with various biological targets, particularly enzymes and receptors, making it a candidate for drug design and therapeutic applications.
Structural Characteristics
The compound's structure includes a tert-butyl group and an amine functional group, which contribute to its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂ |
| Molecular Weight | 202.30 g/mol |
| Structural Features | Bicyclic amine |
The nitrogen atom in the bicyclic structure facilitates hydrogen bonding and coordination with metal ions, influencing biochemical pathways and modulating enzyme activities.
Biological Activity
Research indicates that this compound interacts with various molecular targets, leading to significant biological effects:
- Enzyme Modulation : The compound has been shown to influence enzyme activities through its interactions with active sites, potentially affecting metabolic pathways.
- Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors, which could be leveraged for therapeutic applications.
Case Study: Enzyme Interaction
In a study investigating the interaction of this compound with acetylcholinesterase (AChE), the compound demonstrated competitive inhibition, indicating its potential as a lead compound for developing AChE inhibitors used in treating neurodegenerative diseases such as Alzheimer's.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane | Bicyclic amine | Contains an amino group at position 6 |
| Tert-butyl 3,6-diazabicyclo[3.1.1]heptane | Bicyclic diamine | Features two nitrogen atoms in the ring |
| Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane | Bicyclic ketone | Contains a carbonyl group at position 6 |
The distinct bicyclic structure combined with the tert-butyl group imparts enhanced stability and reactivity compared to its analogs.
Applications in Drug Design
Given its biological activity, this compound serves as a versatile building block in organic synthesis and medicinal chemistry:
- Potential Therapeutics : Its ability to modulate enzyme activity positions it as a candidate for developing drugs targeting metabolic disorders.
- Pharmacological Studies : Ongoing research aims to elucidate its mechanism of action further, providing insights into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
